N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide
Description
This compound is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core substituted at key positions:
- Position 2: A sulfanyl group linked to a 2-oxo-2-phenylethyl moiety.
- Position 3: A pentyl chain.
- Position 7: A carboxamide group.
- N-substituent: A furan-2-ylmethyl group.
Quinazolines are known for diverse biological activities, including antiulcer, anticancer, and antimicrobial effects . The 2-oxo-2-phenylethyl substituent may enhance lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-oxo-3-pentyl-2-phenacylsulfanylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4S/c1-2-3-7-14-30-26(33)22-13-12-20(25(32)28-17-21-11-8-15-34-21)16-23(22)29-27(30)35-18-24(31)19-9-5-4-6-10-19/h4-6,8-13,15-16H,2-3,7,14,17-18H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHWADRIPQIJFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CO3)N=C1SCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinazoline core, followed by the introduction of the furan, phenylethyl, and sulfanyl groups through various substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient synthetic routes and reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to corresponding alcohols.
Substitution: The phenylethyl and sulfanyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but often involve controlled temperature, pressure, and pH.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline Derivatives with Antiulcer Activity
Quinazoline analogs, such as those synthesized by Ms. Dha (), share the 3,4-dihydroquinazoline scaffold but differ in substituents. For example:
- Compound 1e (from ): Features a benzamido group at position 3 and a substituted phenylbenzamide at position 5.
- Target Compound : Replaces these groups with a pentyl chain and a furan-2-ylmethyl-carboxamide.
Key Differences :
However, the absence of a phenylbenzamide moiety might reduce binding affinity to proton pumps .
Ranitidine-Related Furan Derivatives
Ranitidine analogs (–7) share furan and sulfanyl motifs but lack the quinazoline core. Examples include:
- Ranitidine Diamine Hemifumarate: Contains a dimethylamino-methylfuran and a thioethylamine chain .
- Target Compound: Uses a non-alkylated furan and a sulfanyl group attached to a 2-oxo-2-phenylethyl group.
Functional Implications :
| Feature | Target Compound | Ranitidine Analogs |
|---|---|---|
| Core Structure | 3,4-Dihydroquinazoline | Furan-thioethylamine |
| Sulfanyl Group | Linked to 2-oxo-2-phenylethyl | Linked to ethylamine or nitroacetamide |
| Therapeutic Target | Unclear (speculative: antiulcer) | H2 receptor antagonism (antiacid) |
The target compound’s sulfanyl group may confer redox-modulating properties, unlike ranitidine’s nitroacetamide-derived groups, which are metabolically unstable .
Structural Analogs with Modified Side Chains
describes a closely related compound:
- N-[(furan-2-yl)methyl]-4-oxo-2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-3-(prop-2-en-1-yl)-3,4-dihydroquinazoline-7-carboxamide .
Biological Activity
N-[(furan-2-yl)methyl]-4-oxo-2-[(2-oxo-2-phenylethyl)sulfanyl]-3-pentyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazoline core with several functional groups that contribute to its biological properties. The presence of the furan ring and sulfanyl linkage are particularly noteworthy for their roles in biological interactions.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C20H22N2O3S |
| CAS Number | 126456406 |
The biological activity of this compound is attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may modulate oxidative stress pathways and inhibit enzymes linked to various diseases.
- Oxidative Stress Modulation : The furan moiety may play a role in reducing oxidative stress by scavenging free radicals.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with metabolic pathways, particularly those involved in cancer progression and neurodegenerative diseases.
Therapeutic Applications
Research indicates that this compound could be beneficial in treating conditions such as:
- Cancer : By inhibiting specific enzymes involved in tumor growth.
- Neurodegenerative Diseases : Potentially through modulation of pathways affected by oxidative stress.
Case Studies and Experimental Data
Recent studies have evaluated the biological effects of this compound using various in vitro and in vivo models. Below are key findings from selected studies:
Comparative Analysis with Similar Compounds
When compared to other quinazoline derivatives, N-[(furan-2-yl)methyl]-4-oxo compounds exhibit unique properties due to the combination of furan and sulfanyl groups. This structural uniqueness enhances its interaction with biological targets compared to simpler analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
